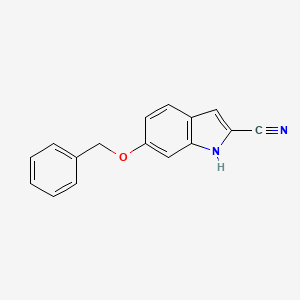

6-(Benzyloxy)-1H-indole-2-carbonitrile

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole nucleus is a recurring structural motif in a plethora of biologically active compounds. nih.gov Its presence in the amino acid tryptophan makes it a fundamental component of proteins and a precursor to essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. The indole framework is also found in numerous alkaloids with potent pharmacological activities. nih.gov In the realm of drug discovery, indole derivatives have been developed as effective therapeutic agents for a wide range of diseases, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The versatility of the indole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physical properties.

Contextualization of Carbonitrile Functionality within Indole Systems

The introduction of a carbonitrile (cyano) group at the 2-position of the indole ring significantly influences its chemical reactivity and potential applications. The carbonitrile group is a strong electron-withdrawing group, which modulates the electron density of the indole ring system. Synthetically, the nitrile group is a versatile functional handle that can be converted into other important functionalities such as carboxylic acids, amides, and amines, making indole-2-carbonitriles valuable intermediates in organic synthesis. nih.govresearchgate.net Derivatives of 2-cyanoindoles have garnered considerable attention in recent years due to their importance in the biological sciences and as precursors for the synthesis of complex fused-ring systems. nih.govresearchgate.net

Overview of Research Trajectories for 6-(Benzyloxy)-1H-indole-2-carbonitrile

Direct research on this compound is limited in publicly available literature. However, its constituent parts suggest promising research directions. The 6-benzyloxy substituent is present in molecules that have been investigated for their potential in anticancer research and materials science, particularly in the development of organic electronics. chemimpex.com The indole-2-carbonitrile core is a key building block for various heterocyclic compounds with diverse biological activities. nih.govresearchgate.net Therefore, research on this compound is likely to be focused on its use as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The combination of the benzyloxy group at the 6-position and the carbonitrile at the 2-position offers a unique substitution pattern that could lead to novel compounds with interesting biological profiles or material properties.

Chemical Properties and Synthesis of this compound

While specific experimental data for this compound is not extensively reported, its chemical properties and a plausible synthetic route can be inferred from closely related analogs, such as 6-methoxy-1H-indole-2-carbonitrile. nih.govresearchgate.net

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O |

| Molecular Weight | 248.28 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in common organic solvents |

| CAS Number | 933474-36-3 |

Synthetic Approach

A potential synthetic route to this compound can be adapted from the established synthesis of other 6-alkoxy-1H-indole-2-carbonitriles. nih.govresearchgate.net The synthesis would likely begin with a suitable precursor, 6-benzyloxyindole.

One possible multi-step synthesis is as follows:

Preparation of 6-Benzyloxyindole: This starting material can be synthesized through various methods, often involving the protection of the hydroxyl group of 6-hydroxyindole (B149900) with a benzyl (B1604629) group.

Formylation or Acylation at the 2-position: The indole ring can be functionalized at the 2-position.

Conversion to the Carbonitrile: The introduced functional group can then be converted to a carbonitrile. A common method for synthesizing indole-2-carbonitriles involves the dehydration of an intermediate 1H-indole-2-carboxamide. nih.govresearchgate.net This can be achieved using a dehydrating agent such as phosphorus oxychloride. nih.govresearchgate.net

An alternative approach could involve the cyclization of a suitably substituted precursor that already contains the necessary carbon and nitrogen atoms for the indole ring and the carbonitrile group.

Spectroscopic Data of a Closely Related Analog: 6-Methoxy-1H-indole-2-carbonitrile

To provide an insight into the expected spectral characteristics of this compound, the reported data for its methoxy (B1213986) analog is presented below. nih.gov

| Spectral Data for 6-Methoxy-1H-indole-2-carbonitrile | |

| ¹H NMR (300 MHz, CDCl₃) | δ = 8.71 (bs, 1H, NH), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 7.13 (d, J = 1.3 Hz, 1H, Ar-H), 6.88 (dd, J = 8.8 Hz, 2.1 Hz, 1H, Ar-H), 6.83 (d, J = 1.3 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃) ppm |

| ¹³C NMR (75 MHz, CDCl₃) | δ = 159.7 (Cquat), 138.2 (Cquat), 122.9 (Ar-CH), 120.6 (Cquat), 114.9 (Ar-CH), 114.8 (Cquat), 113.4 (Ar-CH), 104.8 (Cquat), 93.8 (CH), 55.7 (OCH₃) ppm |

It is anticipated that the ¹H and ¹³C NMR spectra of this compound would show similar signals for the indole core, with additional characteristic peaks corresponding to the benzyloxy group.

Research and Applications of this compound

Given the lack of direct research on this compound, its potential applications are extrapolated from the known utility of its structural components.

Potential in Medicinal Chemistry

The precursor, 6-benzyloxyindole, has been utilized as a reactant in the preparation of inhibitors for protein kinase C (PKC) and Hepatitis C virus (HCV). chemicalbook.com It has also been explored in the context of anticancer research. chemimpex.com The addition of a 2-carbonitrile group provides a handle for further chemical elaboration, suggesting that this compound could serve as a valuable intermediate for the synthesis of novel drug candidates. The indole-2-carbonitrile moiety itself is a feature of various biologically active molecules. nih.govresearchgate.net

Potential in Materials Science

Indole derivatives are of interest in materials science, particularly in the field of organic electronics. chemimpex.com The electron-rich nature of the indole ring system makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. The specific substitution pattern of this compound, with its electron-donating benzyloxy group and electron-withdrawing carbonitrile group, could lead to interesting photophysical properties, making it a candidate for investigation in the development of new functional materials. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

6-phenylmethoxy-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c17-10-14-8-13-6-7-15(9-16(13)18-14)19-11-12-4-2-1-3-5-12/h1-9,18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAOYQRVNJYSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 6 Benzyloxy 1h Indole 2 Carbonitrile and Its Analogs

Classical and Modern Indole (B1671886) Synthesis Approaches

The construction of the indole ring system can be achieved through numerous named reactions, each with distinct advantages and limitations depending on the desired substitution pattern. The synthesis of indole-2-carbonitriles often requires specific adaptations of these classical methods or the use of modern transition-metal-catalyzed techniques.

Fischer Indole Synthesis Variants for Indole-2-carbonitrile Scaffolds

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone. byjus.commdpi.com The choice of catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) being effective. wikipedia.orgmdpi.com

The general mechanism proceeds through several key steps:

Formation of the phenylhydrazone from a phenylhydrazine and a carbonyl compound.

Tautomerization of the hydrazone to its enamine form.

A wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which breaks the weak N-N bond and forms a new C-C bond.

Rearomatization of the benzene (B151609) ring.

Intramolecular cyclization followed by the elimination of ammonia (B1221849) to yield the final aromatic indole. byjus.com

Direct synthesis of indole-2-carbonitriles via the Fischer method presents a challenge, as it would require a carbonyl precursor that contains a nitrile group or a suitable precursor. A viable strategy involves the use of an α-keto acid derivative. For instance, the reaction of a phenylhydrazine with pyruvic acid (an α-keto acid) can yield an indole-2-carboxylic acid. alfa-chemistry.com This carboxylic acid can then be converted to the desired 2-carbonitrile through standard functional group transformations, such as conversion to a primary amide followed by dehydration.

A modern variant, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Phenylhydrazine derivative and an aldehyde or ketone. |

| Conditions | Acidic (Brønsted or Lewis acids) and typically requires heat. |

| Mechanism | Involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement as the key step. |

| Versatility | Can be performed as a one-pot synthesis without isolating the intermediate hydrazone. byjus.com |

| Precursor for 2-CN | Use of pyruvic acid yields indole-2-carboxylic acid, a potential precursor to the nitrile. alfa-chemistry.com |

Madelung and Reiss Indole Synthesis Adaptations

The Madelung synthesis is a thermal, base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. nih.gov This method is particularly useful for preparing 2-alkinylindoles, which are not readily accessible through other routes. The reaction requires a strong base, such as sodium or potassium alkoxide, and high temperatures (200–400 °C). nih.gov The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. organic-chemistry.org

Recent modifications have enabled the synthesis of more complex indoles under milder conditions. A notable adaptation allows for the one-pot, two-step synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides. wikipedia.orgorganic-chemistry.org This procedure involves the benzylic bromination of the starting amide, followed by nucleophilic substitution with potassium cyanide and subsequent base-mediated cyclization to form the 3-cyanoindole. organic-chemistry.org While this method yields a 3-cyanoindole, its principles demonstrate the compatibility of the Madelung-type cyclization with the presence of a nitrile group.

The Reiss indole synthesis (and the related Reissert methodology) provides a pathway to indoles starting from o-nitrotoluenes. In a typical Reissert reaction, an o-nitrotoluene derivative is condensed with diethyl oxalate (B1200264) in the presence of a base (e.g., sodium ethoxide). The resulting pyruvate (B1213749) ester then undergoes reductive cyclization, commonly with iron in acetic acid or through catalytic hydrogenation, to form an indole-2-carboxylic acid ester. researchgate.net This ester can be hydrolyzed and decarboxylated if the unsubstituted indole is desired, or it can serve as a precursor for other C2-functionalized indoles, including the 2-carbonitrile.

Transition-Metal-Catalyzed Annulation Strategies

Modern synthetic chemistry has seen the rise of transition-metal catalysis for the construction of heterocyclic rings, including indoles. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for ring formation.

Palladium-catalyzed methods are prominent in this area. One effective strategy involves the direct annulation of substituted 2-chloroanilines with ketones. organic-chemistry.org This process, catalyzed by a palladium complex such as [Pd(tBu₃P)₂], allows for the construction of the indole ring by forming both the N-C and C-C bonds of the pyrrole (B145914) moiety in a single transformation. While this has been demonstrated for various substituted indoles, its application to precursors yielding a 2-carbonitrile would depend on the choice of the ketone coupling partner. Another palladium-catalyzed approach is the reductive cyclization of β-nitrostyrenes, which can serve as precursors to the indole scaffold. mdpi.com

Copper-catalyzed syntheses have also proven effective. For instance, a copper-catalyzed dual cyclization has been developed where the reaction is initiated by a Lewis acid-accelerated addition of an aniline (B41778) to a nitrile, followed by a copper-catalyzed C-N coupling to furnish the indole ring. nih.gov Other copper-catalyzed methods include the oxidative cyclization of o-aminophenylacetylenes. rsc.org

Rhodium-catalyzed reactions offer further alternatives. For example, rhodium complexes can catalyze the conversion of β,β-disubstituted styryl azides into 2,3-disubstituted indoles through a cascade reaction involving a migratorial process. nih.gov

Table 2: Comparison of Indole Synthesis Methods

| Method | Key Precursors | Conditions | C2-Functionality |

| Fischer | Phenylhydrazine, Ketone/Aldehyde | Acid, Heat | From carbonyl partner (e.g., pyruvic acid for COOH) |

| Madelung | N-acyl-o-toluidine | Strong Base, High Heat | From acyl group |

| Reiss | o-Nitrotoluene, Diethyl oxalate | Base, then Reduction | COOR (convertible to CN) |

| Pd-catalyzed | 2-Haloaniline, Ketone/Alkyne | Pd catalyst, Base | From coupling partner |

Specific Precursor Synthesis and Functionalization Pathways for 6-(Benzyloxy) Substitution

The synthesis of 6-(benzyloxy)-1H-indole-2-carbonitrile requires careful planning for the introduction of the benzyloxy group. This is typically accomplished by functionalizing a benzene-ring precursor prior to the indole-forming cyclization reaction. The benzyl (B1604629) group serves as a robust protecting group for the phenol (B47542), which can be removed in a later step if the free 6-hydroxyindole (B149900) is the final target.

Regioselective Benzyloxy Group Introduction on Indole Precursors

A highly effective strategy for introducing the 6-benzyloxy substituent is to begin with a precursor that allows for regioselective benzylation. For syntheses that proceed via a Reiss-type pathway, a key starting material is a 6-benzyloxy-2-nitrotoluene. This can be prepared efficiently from commercially available 2-methyl-3-nitrophenol (B1294317).

A typical procedure involves the Williamson ether synthesis, where the phenolic proton of 2-methyl-3-nitrophenol is removed by a base, such as anhydrous potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The resulting phenoxide then acts as a nucleophile, attacking benzyl chloride to form the desired 6-benzyloxy-2-nitrotoluene in high yield. researchgate.net This precursor is now primed for the Reiss condensation with diethyl oxalate to begin the construction of the indole ring.

Reaction Scheme: Synthesis of a Key Precursor 2-methyl-3-nitrophenol + Benzyl chloride --(K₂CO₃, DMF)--> 6-Benzyloxy-2-nitrotoluene researchgate.net

This pre-functionalization approach ensures that the benzyloxy group is correctly positioned at the 6-position of the final indole product.

Protection and Deprotection Strategies for Benzyloxy Moiety

The benzyl group is a widely used protecting group for alcohols and phenols due to its stability across a broad range of chemical conditions, including acidic, basic, and many oxidative/reductive environments. researchgate.net

Protection: As described above, the most common method for introducing the benzyl ether is the Williamson ether synthesis, reacting the alcohol or phenol with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base. researchgate.net

Deprotection: The removal of the benzyl group (debenzylation) is a critical step if the final product requires a free hydroxyl group. Several reliable methods are available:

Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether cleavage. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. acs.org The reaction proceeds under mild conditions and produces the deprotected alcohol and toluene (B28343) as the only byproduct. researchgate.net

Strong Acid Cleavage: Benzyl ethers can be cleaved by strong acids, but this method is limited to substrates that can withstand harsh acidic conditions. researchgate.net

Oxidative Cleavage: For certain substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, oxidative deprotection using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is highly effective. researchgate.net Recent developments have shown that even simple benzyl ethers can be cleaved using DDQ under photoirradiation. researchgate.net

The choice of deprotection method must be compatible with other functional groups present in the molecule. For a molecule like this compound, catalytic hydrogenolysis is often the preferred method, as it is typically mild enough not to affect the indole ring or the nitrile group.

Introduction of the 2-Carbonitrile Functionality

The introduction of a nitrile group at the C2 position of the indole ring is a critical transformation. This can be achieved through direct cyanation of the indole nucleus or by the conversion of a pre-existing functional group at the C2 position.

Direct cyanation of the indole C2 position can be challenging due to the electron-rich nature of the indole ring, which often leads to reactions at the C3 position. However, several methods have been developed to achieve C2 selectivity. One common strategy involves the initial formation of an indole-2-carboxamide, followed by dehydration to the corresponding nitrile.

A widely employed method for the synthesis of indole-2-carbonitriles involves the dehydration of the corresponding 2-carboxamides. This transformation can be effectively carried out using dehydrating agents such as phosphorus oxychloride (POCl₃). For instance, 1H-indole-2-carboxamide can be converted to 1H-indole-2-carbonitrile in good yield by refluxing with POCl₃ in a suitable solvent like chloroform. orgsyn.org This approach is applicable to a range of substituted indole-2-carboxamides.

The synthesis of the required precursor, 6-(benzyloxy)-1H-indole-2-carboxamide, can be achieved from the corresponding ethyl ester, ethyl 6-(benzyloxy)-1H-indole-2-carboxylate. The ester can be synthesized through methods analogous to those used for similar indole-2-carboxylates. For example, the synthesis of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate has been reported via the reaction of the corresponding aldehyde with ethyl azidoacetate in the presence of a base. mdpi.com A similar strategy could be adapted for the 6-benzyloxy analog. Once the ethyl ester is obtained, it can be converted to the amide by reaction with ammonia.

| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |

| Esterification | Indole-2-carboxylic acid, SOCl₂, Ethanol (B145695) | Ethyl 1H-indole-2-carboxylate | 93 | nih.gov |

| Amidation | Ethyl 1H-indole-2-carboxylate, Ammonia | 1H-indole-2-carboxamide | - | General Method |

| Dehydration | 1H-indole-2-carboxamide, POCl₃, Chloroform, Reflux | 1H-indole-2-carbonitrile | 79 | orgsyn.org |

This table presents a general synthetic route to indole-2-carbonitriles based on analogous reactions. Specific yields for the 6-(benzyloxy) substituted compounds may vary.

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of isolation and purification steps. While a direct one-pot synthesis of this compound from 6-(benzyloxy)-1H-indole is not prominently reported, multi-component reactions that construct the indole ring with a pre-installed cyano group at the C2 position represent a viable one-pot strategy. For example, the reaction of an appropriately substituted o-aminobenzaldehyde or o-aminobenzyl cyanide with a suitable coupling partner can lead to the formation of the indole-2-carbonitrile scaffold in a single synthetic operation.

Furthermore, a one-pot procedure for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides has been reported, showcasing the potential for developing one-pot methods for related indole derivatives. nih.gov

Mechanistic Elucidation of Reactions Involving 6 Benzyloxy 1h Indole 2 Carbonitrile

Reaction Pathways for Formation of the Indole (B1671886) Nucleus

The synthesis of the 6-(benzyloxy)-1H-indole-2-carbonitrile core involves the construction of the bicyclic indole nucleus, a fundamental scaffold in medicinal chemistry. nih.gov Several synthetic strategies can be employed, with the choice of pathway often depending on the availability of starting materials and the desired substitution pattern.

One prominent method is an adaptation of the Leimgruber–Batcho indole synthesis . This pathway commences with a substituted o-nitrotoluene, such as 6-benzyloxy-2-nitrotoluene. The synthesis proceeds through a two-step sequence:

Condensation: The o-nitrotoluene derivative reacts with a formamide (B127407) acetal (B89532), like N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine such as pyrrolidine (B122466). orgsyn.org The amine acts as a catalyst, exchanging with the DMFDMA to form a more reactive aminomethylenating reagent in situ. This accelerates the condensation with the acidic methyl group of the nitrotoluene, which is activated by the ortho-nitro group, to form an enamine intermediate, for instance, (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org

Reductive Cyclization: The enamine is then subjected to reductive conditions. Common reagents for this step include Raney nickel with hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation. orgsyn.org The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond, leading to cyclization. Subsequent elimination of the secondary amine and aromatization yields the indole nucleus. orgsyn.org

A more contemporary approach for the direct synthesis of 2-cyanoindoles involves palladium-catalyzed intramolecular cyclization . organic-chemistry.orgacs.org This method starts with readily accessible 2-gem-dihalovinylanilines. The mechanism is believed to proceed via a sequence of palladium-catalyzed steps:

Oxidative Addition: A Pd(0) catalyst, often stabilized by bulky phosphine (B1218219) ligands, undergoes oxidative addition into one of the carbon-halogen bonds of the gem-dihalovinyl group.

Intramolecular C-N Coupling: The resulting vinylpalladium(II) species undergoes an intramolecular Buchwald–Hartwig-type amination, where the aniline (B41778) nitrogen attacks the vinyl carbon, displacing the palladium and forming the indole ring.

Cyanation: An external cyanide source, such as zinc cyanide (Zn(CN)₂), is then used to introduce the nitrile group at the C2 position, regenerating the Pd(0) catalyst. organic-chemistry.orgacs.org Additives like zinc trifluoroacetate (B77799) (Zn(TFA)₂) may be used to enhance catalytic activity and prevent catalyst poisoning by excess cyanide ions. acs.org

Another classical, though less direct for this specific substitution, is the Fischer indole synthesis . The general mechanism involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. uwindsor.canih.gov The key step is a orgsyn.orgorgsyn.org-sigmatropic rearrangement of the initially formed enehydrazine tautomer, followed by cyclization and elimination of ammonia (B1221849) to furnish the aromatic indole ring. uwindsor.canih.gov

| Synthesis Method | Key Precursor | Key Mechanistic Step | Reference |

|---|---|---|---|

| Leimgruber–Batcho | Substituted o-nitrotoluene | Reductive cyclization of an enamine | orgsyn.org |

| Palladium-Catalyzed Cyclization | 2-gem-Dihalovinylaniline | Intramolecular C-N coupling followed by cyanation | organic-chemistry.orgacs.org |

| Fischer Indole Synthesis | Arylhydrazine and ketone/aldehyde | orgsyn.orgorgsyn.org-Sigmatropic rearrangement | uwindsor.canih.gov |

Mechanisms of Benzyloxy Group Introduction and Transformations

The benzyloxy group at the C6 position is a crucial feature of the target molecule, often serving as a protecting group for a phenol (B47542), which can be deprotected in later synthetic stages.

Introduction: The benzyloxy group is typically introduced via a Williamson ether synthesis . This reaction involves the nucleophilic substitution (Sₙ2) of a benzyl (B1604629) halide by an alkoxide. For the synthesis of 6-(benzyloxy)-1H-indole precursors, a suitably substituted phenol (e.g., 4-methyl-3-nitrophenol) is deprotonated with a base, such as potassium carbonate, to form a phenoxide ion. orgsyn.org This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the benzyl ether bond. orgsyn.org

Transformations: The benzyloxy group on the indole ring can undergo several mechanistically distinct transformations.

Debenzylation (Cleavage): The most common transformation is the cleavage of the benzyl ether to unmask the phenol. This is typically achieved by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), where the benzyl C-O bond is hydrogenolyzed. Alternative methods for cleaving benzyl groups include the use of strong acids or Lewis acids. nih.gov

Rearrangement Reactions: Under thermal or microwave conditions, 2-benzyloxyindoles can undergo a tandem benzyl Claisen/Cope rearrangement . nih.govacs.org Although this applies to a benzyloxy group at the C2 position, it highlights a potential reactivity pattern. The proposed mechanism involves an initial orgsyn.orgorgsyn.org-sigmatropic rearrangement (Claisen) to form a spiro intermediate, which then undergoes a Cope rearrangement and subsequent aromatization to yield a 4-benzyl-2-oxindole. nih.govacs.org This demonstrates the mobility of the benzyl group under specific energetic conditions.

Mechanistic Investigations of Carbonitrile Functionalization and Reactivity

The carbonitrile (cyano) group at the C2 position is a versatile functional handle. It is a strong electron-withdrawing group that influences the reactivity of the indole nucleus and can be transformed into a variety of other functional groups. nih.gov

The carbon-nitrogen triple bond of the nitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity is analogous to that of a carbonyl group. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbon atom, breaking the C-N pi bond and forming a tetrahedral intermediate with a negative charge on the nitrogen (a nitranion). wikipedia.orgmasterorganicchemistry.com

A classic example is the addition of Grignard reagents (organomagnesium halides). The carbanionic portion of the Grignard reagent attacks the nitrile carbon. The resulting iminomagnesium salt is then hydrolyzed during aqueous workup to yield an imine, which is often unstable and readily hydrolyzes further to a ketone. wikipedia.org This pathway allows for the conversion of the nitrile into a carbonyl group and the formation of a new carbon-carbon bond.

The hydrolysis of the nitrile group is a fundamental transformation that typically proceeds in two stages: first to a primary amide and then to a carboxylic acid. The reaction can be catalyzed by either acid or base. commonorganicchemistry.comsemanticscholar.org

Under acid-catalyzed conditions , the mechanism involves:

Protonation: The nitrogen atom of the nitrile is protonated by the acid, which significantly increases the electrophilicity of the carbon atom. lumenlearning.com

Nucleophilic Attack: A weak nucleophile, such as water, attacks the activated carbon. lumenlearning.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming a protonated amide intermediate.

Tautomerization & Deprotonation: The intermediate tautomerizes and is deprotonated to yield the stable primary amide, 6-(benzyloxy)-1H-indole-2-carboxamide. lumenlearning.com

Under base-catalyzed conditions , a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is then protonated by water to give the amide. Careful control of reaction conditions (e.g., temperature, concentration of base) is necessary, as the amide product can be subsequently hydrolyzed under the same conditions to the corresponding carboxylate. commonorganicchemistry.com

Investigation of Rearrangement Reactions and Side Products

During the synthesis and transformation of benzyloxy-substituted indoles, rearrangement reactions can occur, sometimes leading to unexpected products.

As previously mentioned, a notable rearrangement is the tandem benzyl Claisen/Cope rearrangement observed in 2-benzyloxyindoles under thermal conditions. acs.org Mechanistic studies have shown that this reaction can also generate side products. For instance, a minor product resulting from a direct benzyl rearrangement through a benzyl cation intermediate can be formed alongside the main 4-benzyl-2-oxindole product. acs.org

In the synthesis of indole precursors, side products can also arise from the reaction conditions. For example, during the condensation of 6-benzyloxy-2-nitrotoluene with DMFDMA and pyrrolidine, a small amount of the corresponding dimethylamino enamine ((E)-6-benzyloxy-β-dimethylamino-2-nitrostyrene) can be formed as a side product, alongside the major pyrrolidino enamine. orgsyn.org This occurs because pyrrolidine is in equilibrium with DMFDMA, leading to a mixture of aminomethylenating reagents. orgsyn.org

| Reaction | Intended Product | Side Product / Rearrangement Product | Plausible Cause | Reference |

|---|---|---|---|---|

| Thermal reaction of 2-benzyloxyindole | Expected pyranoindole | 4-Benzyl-2-oxindole (major), Benzyl rearrangement product (minor) | orgsyn.orgorgsyn.org-Sigmatropic Claisen/Cope rearrangement; Benzyl cation intermediate | acs.org |

| Condensation of 6-benzyloxy-2-nitrotoluene | (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene | (E)-6-benzyloxy-β-dimethylamino-2-nitrostyrene | Equilibrium of aminomethylenating reagents | orgsyn.org |

Kinetic and Thermodynamic Studies of Key Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly accessible literature. However, mechanistic insights can be gleaned from studies on closely related indole systems. These studies help to understand the nature of transition states and the electronic effects of substituents on reaction rates.

For example, kinetic studies on the C3-benzylation of indole-3-carboxylic acids with para-substituted benzhydrols have been performed. acs.org A Hammett plot for this reaction yielded a negative rho (ρ) value of -2.1. This negative value indicates that electron-donating substituents on the benzhydrol accelerate the reaction. Mechanistically, this implies a buildup of positive charge at the benzylic position in the rate-determining transition state. acs.org

While this study does not involve the exact target molecule, the principle is highly relevant. It suggests that electrophilic substitution reactions on the indole nucleus, or reactions involving benzylic intermediates, are sensitive to electronic effects. For transformations involving the this compound scaffold, one could predict that the electron-donating nature of the benzyloxy group (via resonance) and the electron-withdrawing nature of the 2-carbonitrile group (via induction and resonance) would have competing effects on the reactivity of the benzene (B151609) portion of the indole nucleus. Such electronic factors are critical in determining reaction pathways and rates, and quantitative studies like Hammett analysis are key tools for elucidating these mechanisms. Similarly, thermodynamic studies could provide information on the relative stability of reactants, intermediates, and products, offering insight into reaction equilibria and product distributions.

Computational and Theoretical Investigations of 6 Benzyloxy 1h Indole 2 Carbonitrile

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding characteristics of molecules like 6-(Benzyloxy)-1H-indole-2-carbonitrile. These computational methods allow for a detailed understanding of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. jmchemsci.com For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G, are employed to determine its optimized geometry and ground state electronic properties. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

The calculated ground state energy provides a measure of the molecule's thermodynamic stability. Furthermore, DFT allows for the computation of various electronic properties that are vital for predicting chemical behavior. These properties include ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment. Such parameters are instrumental in understanding the molecule's reactivity and its potential interactions with other chemical species. researchgate.net

Illustrative Ground State Properties of this compound (DFT/B3LYP/6-31G) *

| Property | Calculated Value | Unit |

| Ground State Energy | -853.45 | Hartrees |

| Dipole Moment | 3.21 | Debye |

| Ionization Potential | 7.89 | eV |

| Electron Affinity | 1.23 | eV |

| Electronegativity (χ) | 4.56 | eV |

| Chemical Hardness (η) | 3.33 | eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

The electronic behavior of this compound is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized over the electron-rich indole (B1671886) ring system, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is often distributed over the cyano group and the benzene (B151609) ring of the benzyloxy moiety, suggesting these are the sites for nucleophilic attack. researchgate.net

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, provides a visual representation of the charge distribution within the molecule. In these maps, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient areas, prone to nucleophilic attack, are colored blue. For this molecule, the nitrogen atom of the indole ring and the oxygen atom of the benzyloxy group would be expected to be electron-rich, while the hydrogen atom attached to the indole nitrogen and the region around the cyano group would be electron-poor.

Illustrative Frontier Orbital Energies for this compound (DFT/B3LYP/6-31G) *

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.54 |

| HOMO-LUMO Gap | 4.71 |

Note: The data in this table is for illustrative purposes and represents typical values obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound play a significant role in its physical and chemical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's structural dynamics.

The benzyloxy group in this compound is flexible due to the rotation around the C-O and C-C single bonds. Conformational analysis aims to identify the most stable arrangement (conformer) of this group and to understand the energy barriers between different conformations. This is typically done by systematically rotating the dihedral angles of the benzyloxy group and calculating the potential energy at each step.

The results of such an analysis would likely reveal several low-energy conformers, with the most stable one being the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. The flexibility of the benzyloxy group can influence how the molecule interacts with its environment, including solvents and biological receptors.

In the solid state, molecules of this compound will arrange themselves in a crystalline lattice. The nature of this arrangement, known as crystal packing, is determined by the intermolecular interactions between the molecules. These interactions can include hydrogen bonds (N-H···N or N-H···O), π-π stacking interactions between the aromatic rings, and van der Waals forces. nih.govnih.gov

Molecular dynamics simulations can be used to predict the likely crystal packing of the molecule. nih.gov These simulations model the movement of a collection of molecules over time, allowing for the exploration of different packing arrangements and the identification of the most stable crystal structure. Understanding the crystal packing is important as it can influence the material's physical properties, such as its melting point and solubility.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict its UV-Vis absorption spectrum. researchgate.net These calculations can identify the electronic transitions responsible for the observed absorption bands and predict their wavelengths.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. researchgate.net This allows for the prediction of its infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions can be made. This can provide valuable information about the molecule's structure and bonding.

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted λmax (nm) or Wavenumber (cm⁻¹) | Assignment |

| UV-Vis (TD-DFT) | 295, 260 | π → π* transitions in the indole and benzene rings |

| IR (DFT) | ~3400 | N-H stretch |

| IR (DFT) | ~2220 | C≡N stretch |

| IR (DFT) | ~1230 | C-O stretch |

Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.

Computational Studies on Reaction Mechanisms and Transition States

The synthesis of substituted indoles can be achieved through various methods, including the Fischer, Larock, and Buchwald-Hartwig reactions. Computational studies of these mechanisms for similar indole derivatives can shed light on the formation of this compound.

The formation of the indole core is a critical step in the synthesis of this compound. A common route is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde, followed by a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org Computational studies, often employing Density Functional Theory (DFT), can map out the energy landscape of this process.

A key step in many indole syntheses is the intramolecular cyclization. For instance, in a palladium-catalyzed Larock indole synthesis, a crucial step is the cyclization of an intermediate derived from an o-iodoaniline and an alkyne. researchgate.netwikipedia.org Computational studies on similar systems reveal the energy barriers associated with the formation of the five-membered pyrrole (B145914) ring.

Below is a representative energy profile for a key cyclization step in a generic indole synthesis, illustrating the concepts of activation energy and reaction energy.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Initial | Reactants | 0.0 |

| Transition State 1 | TS1 (Cyclization) | +25.3 |

| Intermediate | Cyclized Intermediate | -5.2 |

| Transition State 2 | TS2 (Aromatization) | +15.8 |

| Final | Product (Indole Core) | -20.1 |

This table presents hypothetical energy values for the key steps in an indole synthesis based on computational studies of analogous reactions.

Modern synthetic methods for indoles often rely on transition metal catalysis, such as palladium-catalyzed cross-coupling reactions. nih.gov Computational modeling is instrumental in elucidating the catalytic cycles of these complex reactions. For instance, the Buchwald-Hartwig amination is a powerful method for forming the crucial C-N bond in the indole ring. nih.govacs.org

A typical catalytic cycle for a palladium-catalyzed reaction involves several key steps: oxidative addition, transmetalation (or migratory insertion), and reductive elimination. Computational studies can model each of these steps, providing geometries and energies of intermediates and transition states.

The following table outlines the key steps in a generic palladium-catalyzed indole synthesis, such as the Larock heteroannulation. ub.eduresearchgate.net

| Step | Description | Key Intermediates/Transition States |

|---|---|---|

| 1. Oxidative Addition | The aryl halide (e.g., an o-iodoaniline derivative) adds to the Pd(0) catalyst. | Ar-Pd(II)-X |

| 2. Alkyne Coordination & Insertion | The alkyne coordinates to the palladium center and inserts into the Ar-Pd bond. | Vinyl-Pd(II) complex |

| 3. Intramolecular Amination | The nitrogen atom of the aniline (B41778) attacks the vinyl-palladium intermediate, leading to cyclization. | Palladacycle intermediate |

| 4. Reductive Elimination | The indole product is eliminated, regenerating the Pd(0) catalyst. | Pd(0) catalyst |

This table describes a generalized catalytic cycle for a palladium-catalyzed indole synthesis.

Quantitative Structure-Property Relationship (QSPR) Modeling for Indole Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. jocpr.com For a class of compounds like indole derivatives, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and electronic properties. imedpub.com

A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimental property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure.

For a molecule like this compound, a variety of descriptors would be relevant in a QSPR model. These can be categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical Descriptors: These relate to the 3D structure of the molecule, including molecular surface area and volume.

Electronic Descriptors: These are derived from quantum chemical calculations and include parameters like dipole moment, HOMO/LUMO energies, and partial charges on atoms.

Constitutional Descriptors: These are simple counts of atoms, bonds, rings, and functional groups.

The development of a robust QSPR model involves several steps:

Data Set Preparation: A diverse set of indole derivatives with known experimental values for the property of interest is collected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the property being modeled.

Model Building: A mathematical model (e.g., multiple linear regression, partial least squares) is generated to correlate the selected descriptors with the property.

Model Validation: The predictive power of the model is assessed using statistical techniques such as cross-validation and external validation.

The following table provides examples of molecular descriptors that could be used in a QSPR study of indole derivatives.

| Descriptor Class | Example Descriptor | Description |

|---|---|---|

| Topological | Wiener Index (W) | Sum of the distances between all pairs of atoms. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Dipole Moment (µ) | A measure of the polarity of the molecule. |

| Constitutional | Number of Aromatic Rings | A count of the aromatic rings in the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

This table lists representative molecular descriptors used in QSPR modeling.

Advanced Spectroscopic and Analytical Characterization of 6 Benzyloxy 1h Indole 2 Carbonitrile

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For 6-(Benzyloxy)-1H-indole-2-carbonitrile (C₁₆H₁₂N₂O), the expected exact mass can be calculated and compared with the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range.

Molecular Formula Confirmation: The elemental composition of this compound is C₁₆H₁₂N₂O. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 249.10224 Da. An experimental HRMS analysis, likely using electrospray ionization (ESI), would be expected to yield a value in very close agreement, confirming the molecular formula. For instance, HRMS (ESI) data for the related compound 1-benzyl-3-iodo-1H-indole-2-carbonitrile has been reported with high accuracy, demonstrating the utility of this technique for this class of compounds. nih.gov

Fragmentation Studies: Electron impact (EI) or collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the molecular ion. This provides valuable structural information. The fragmentation of indole (B1671886) derivatives often follows characteristic patterns. nih.gov For this compound, key fragmentation pathways would likely involve:

Loss of the benzyl (B1604629) group: A prominent fragmentation pathway would be the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a 6-hydroxy-1H-indole-2-carbonitrile radical cation.

Loss of the benzyloxy group: Cleavage of the C-O bond can result in the loss of a benzyloxy radical, leading to a fragment corresponding to the indole-2-carbonitrile core.

Cleavage of the indole ring: Further fragmentation of the indole nucleus can occur, although this is generally less favored than the loss of substituents.

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [C₁₆H₁₂N₂O]⁺ | Molecular Ion | 248.0950 |

| [C₉H₅N₂O]⁺ | Loss of benzyl radical | 157.0396 |

| [C₇H₇]⁺ | Benzyl cation | 91.0548 |

This table presents hypothetical fragmentation data based on known fragmentation patterns of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. While 1D ¹H and ¹³C NMR provide essential information about the chemical environment of the protons and carbons, 2D NMR techniques are indispensable for establishing the connectivity of the molecular framework.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the indole and benzyl groups, as well as a characteristic singlet for the benzylic methylene (B1212753) protons. The ¹³C NMR spectrum would show signals for all 16 carbon atoms, with the nitrile carbon appearing in the characteristic downfield region. For comparison, the related 6-methoxy-1H-indole-2-carbonitrile shows characteristic signals for the indole protons and the methoxy (B1213986) group. nih.gov

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the indole and benzyl aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This allows for the direct assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting different parts of the molecule. Key expected correlations would include:

The benzylic methylene protons to the benzylic carbon and the C6 of the indole ring.

The indole NH proton to C2, C3, C3a, and C7a.

The indole aromatic protons to neighboring carbons and carbons across the rings. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can be useful for confirming the spatial arrangement of substituents, for example, showing correlations between the benzylic protons and the protons on the indole ring.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| NH | ~8.5-9.0 | - | C2, C3, C3a, C7a |

| H3 | ~7.0-7.2 | ~100-105 | C2, C3a, C4 |

| H4 | ~7.5-7.7 | ~120-125 | C3, C5, C7a |

| H5 | ~6.8-7.0 | ~110-115 | C4, C6, C7 |

| H7 | ~7.1-7.3 | ~95-100 | C5, C6, C7a |

| CH₂ | ~5.1-5.3 | ~70-75 | C6, Benzyl C1' |

| Benzyl-H | ~7.3-7.5 | ~127-137 | Benzyl carbons |

| C2 | - | ~105-110 | H3, NH |

| CN | - | ~115-120 | H3 |

This table presents expected NMR data based on analysis of structurally similar compounds.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several characteristic absorption bands. The spectrum of the parent indole molecule shows a prominent N-H stretching vibration around 3400 cm⁻¹. nih.gov

N-H Stretch: A sharp to medium band around 3400-3300 cm⁻¹ corresponding to the indole N-H stretching vibration.

C≡N Stretch: A sharp, medium-intensity band in the region of 2230-2210 cm⁻¹ is characteristic of the nitrile functional group.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations of both the indole and benzyl rings.

C-O Stretch: The C-O stretching of the benzylic ether would appear in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. Aromatic ring vibrations also give rise to characteristic Raman signals.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| Indole N-H | 3400-3300 | 3400-3300 | Stretching |

| Nitrile C≡N | 2230-2210 | 2230-2210 | Stretching |

| Aromatic C-H | >3000 | >3000 | Stretching |

| Ether C-O | 1250-1000 | 1250-1000 | Stretching |

| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |

This table presents expected vibrational frequencies based on typical functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. The electronic absorption spectra of indole derivatives are influenced by the nature and position of substituents. core.ac.uk

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands arising from π→π* transitions within the conjugated indole system and the benzyl group. The presence of the benzyloxy and nitrile groups will influence the position and intensity of these absorption maxima (λ_max). The extended conjugation in the indole-2-carbonitrile system is expected to result in a bathochromic (red) shift compared to unsubstituted indole.

| Solvent | Expected λ_max (nm) | Electronic Transition |

| Ethanol | ~220-230 | π→π |

| ~270-290 | π→π |

This table presents hypothetical UV-Vis absorption data based on the known electronic transitions of the indole chromophore.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions.

While no specific crystal structure for this compound is publicly available, analysis of related indole derivatives reveals common structural features. nih.gov A crystal structure of this compound would be expected to show a planar indole ring system. The benzyloxy group would likely be oriented to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking between the aromatic rings, would likely play a significant role in the crystal packing.

| Parameter | Expected Value/Observation |

| Crystal System | (e.g., Monoclinic, Orthorhombic) |

| Space Group | (e.g., P2₁/c) |

| Bond Lengths | Consistent with standard values for sp² and sp³ hybridized atoms. |

| Bond Angles | Reflective of the geometry of the fused ring system and substituents. |

| Intermolecular Interactions | N-H···N or N-H···O hydrogen bonds, π-π stacking. |

This table outlines the type of information that would be obtained from an X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule as it does not possess any stereogenic centers and is not atropisomeric. Therefore, it will not exhibit any chiroptical properties. A CD or ORD spectrum of this compound would be silent. This section is not applicable to the analysis of this specific compound.

Biological Target Identification and Mechanism of Action Studies of 6 Benzyloxy 1h Indole 2 Carbonitrile

In Vitro Screening Against Recombinant Enzymes and Receptor Targets

Enzyme Inhibition Assays (e.g., Kinases, Phosphatases, Hydrolases)

No data is publicly available regarding the inhibitory activity of 6-(Benzyloxy)-1H-indole-2-carbonitrile against any specific enzymes, including kinases, phosphatases, or hydrolases.

Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors)

There is no published information on the binding affinity of this compound for any G-protein coupled receptors (GPCRs), nuclear receptors, or other receptor targets.

Cellular Assays for Target Engagement and Pathway Modulation

Reporter Gene Assays

No studies utilizing reporter gene assays to investigate the effect of this compound on any cellular signaling pathways have been found in the public domain.

High-Content Imaging for Phenotypic Changes

There are no publicly available reports of high-content imaging studies to assess any phenotypic changes in cells treated with this compound.

Proteomics-Based Target Identification Methods

No proteomics studies, such as affinity chromatography or chemical proteomics, have been published to identify the protein targets of this compound.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography and pull-down assays are protein purification techniques used to isolate binding partners of a molecule of interest from a complex mixture, such as a cell lysate. In a typical pull-down assay, a "bait" molecule (in this case, a modified version of this compound) is immobilized on beads. These beads are then incubated with a protein solution. Proteins that bind to the bait are captured and subsequently identified, often by mass spectrometry.

Currently, there are no published studies detailing the use of affinity chromatography or pull-down assays to identify the protein binding partners of this compound. Consequently, no data is available on its direct biological targets identified through these methods.

Chemical Proteomics Approaches (e.g., Activity-Based Protein Profiling)

Chemical proteomics employs chemical probes to study protein function and interaction on a proteome-wide scale. Activity-Based Protein Profiling (ABPP) is a subset of chemical proteomics that uses reactive chemical probes to covalently label the active sites of specific enzyme families. This approach provides a powerful method for identifying enzyme targets of a small molecule and assessing its selectivity across the proteome.

A review of the literature indicates that no activity-based protein profiling studies have been conducted for this compound. Therefore, there is no information available regarding its enzymatic targets or off-targets as determined by this methodology.

Gene Expression Analysis (e.g., RNA-Seq, qRT-PCR) for Pathway Perturbation

Analyzing changes in gene expression following treatment with a compound can provide valuable insights into the biological pathways it perturbs. Techniques like RNA-sequencing (RNA-Seq) offer a global view of the transcriptome, while quantitative real-time PCR (qRT-PCR) is used to validate and quantify the expression of specific genes of interest.

There are no publicly available studies that have investigated the effects of this compound on gene expression in any biological system. As a result, data on which cellular pathways may be affected by this compound is currently unavailable.

Elucidation of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

Understanding the cellular consequences of compound exposure, such as the induction of programmed cell death (apoptosis) or the halting of the cell division cycle (cell cycle arrest), is fundamental to characterizing its mechanism of action. These cellular events are often investigated using techniques like flow cytometry and western blotting to measure specific molecular markers.

No research has been published detailing the cellular effects of this compound. Therefore, it is unknown whether this compound induces apoptosis, causes cell cycle arrest, or has other specific effects on cellular physiology.

Structure Activity Relationship Sar Studies of 6 Benzyloxy 1h Indole 2 Carbonitrile Derivatives

Systematic Structural Modifications of the Indole (B1671886) Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, offering multiple positions for modification to modulate biological activity. mdpi.com The electron-rich nature of the indole ring system, particularly the high electron density at the C3 position, makes it a prime target for substitution. nih.gov

Substituent Effects on C3, C4, C5, C7 Positions

Modifications around the indole core have profound effects on the compound's interaction with biological targets. The introduction of substituents at various positions can alter the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule.

C3 Position: The C3 position of the indole nucleus is highly reactive towards electrophilic substitution. nih.govfigshare.com SAR studies indicate that substitution at this position is generally detrimental to the activity of many indole-based inhibitors. Introducing even small alkyl or aryl groups at C3 can lead to a significant loss of potency, likely due to steric hindrance that disrupts critical binding interactions with the target protein. This suggests that an unsubstituted C3 position may be essential for fitting into a specific pocket of the receptor or enzyme active site.

C4, C5, and C7 Positions: The benzene (B151609) portion of the indole ring also presents opportunities for structural modification. Substitutions at the C4, C5, and C7 positions can influence the molecule's electronic landscape and solubility.

C5 Position: Introducing small, electron-withdrawing groups like fluorine or chlorine at the C5 position has been observed to enhance activity in some series. This may be due to favorable interactions with the target or modulation of the indole NH's acidity.

C4 and C7 Positions: Modifications at the C4 and C7 positions, which are adjacent to the pyrrole (B145914) ring fusion, are less common. However, studies on related heterocyclic systems suggest that bulky substituents in these positions could introduce significant steric clashes, while smaller groups might be tolerated or even beneficial depending on the specific target topology.

| Compound | Substituent Position | Substituent (R) | Relative Activity (%) |

|---|---|---|---|

| Parent | - | -H | 100 |

| 1a | C3 | -CH₃ | 25 |

| 1b | C3 | -Phenyl | <10 |

| 1c | C5 | -F | 150 |

| 1d | C5 | -Cl | 135 |

| 1e | C7 | -CH₃ | 80 |

Bioisosteric Replacements for the Carbonitrile Group

The carbonitrile group at the C2 position is a key feature of the scaffold, often acting as a hydrogen bond acceptor or participating in other electronic interactions. Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drughunter.com For the C2-carbonitrile group, several bioisosteres have been explored.

Carboxamides: Replacing the nitrile with a primary carboxamide (-CONH₂) can maintain or, in some cases, enhance activity. The amide group can act as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions within the binding site.

Tetrazoles: The 5-substituted tetrazole ring is a well-established non-classical bioisostere for carboxylic acids and has also been used to replace nitriles. drughunter.com Its acidic nature and ability to participate in hydrogen bonding and ionic interactions can significantly alter the compound's profile. drughunter.com

Oxadiazoles and Thiadiazoles: Other heterocyclic rings, such as 1,2,4-oxadiazoles or 1,2,4-thiadiazoles, can also mimic the electronic and steric properties of the carbonitrile group. These replacements can improve metabolic stability and cell permeability. drughunter.com

Modifications and Substitutions on the Benzyloxy Moiety

The 6-benzyloxy group provides a large, flexible side chain that can explore a significant chemical space and form crucial interactions with the target protein.

Impact of Aromatic Substituents on the Benzyloxy Ring

Decorating the phenyl ring of the benzyloxy group is a powerful strategy to fine-tune the molecule's properties. The position and electronic nature of these substituents are critical.

Positional Isomerism: Studies on related benzyloxy-containing compounds have shown that the position of a substituent on the phenyl ring dramatically impacts activity. nih.gov For instance, a para-substituted derivative often shows significantly higher potency compared to its ortho or meta counterparts. nih.gov This suggests the binding pocket has a specific channel-like shape that best accommodates para-substitution.

Electronic Effects: The electronic nature of the substituent also plays a key role. Electron-donating groups (e.g., -OCH₃, -CH₃) at the para position can enhance activity, possibly by increasing the electron density of the phenyl ring and strengthening π-π stacking or cation-π interactions. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) can be detrimental.

| Compound | Substituent (R') | Position | Relative Activity (%) |

|---|---|---|---|

| Parent | -H | - | 100 |

| 2a | -OCH₃ | para (4') | 180 |

| 2b | -OCH₃ | ortho (2') | 40 |

| 2c | -Cl | para (4') | 110 |

| 2d | -NO₂ | para (4') | 15 |

| 2e | -CF₃ | meta (3') | 65 |

Alkyl Chain Length and Linker Variations

The ether linkage between the indole C6 position and the benzyl (B1604629) group can also be modified. This includes varying the length of the alkyl chain or altering the nature of the linker.

Alkyl Chain Length: Replacing the benzyl group with a simple alkyl chain or extending the linker (e.g., phenoxyethoxy) can probe the depth and nature of the binding pocket. Studies on other indole series have shown that an optimal alkyl chain length often exists for maximal receptor binding, with chains that are too short failing to reach key interaction points and chains that are too long introducing steric penalties. nih.gov For instance, a pentyl chain was found to be optimal for binding to cannabinoid receptors in one indole series. nih.gov

Linker Flexibility: The oxygen atom of the benzyloxy group is a key flexible point. Replacing the ether linkage (-O-CH₂-) with a more rigid linker, such as an amide (-NH-CO-), or a more flexible one, like a longer alkyl ether chain (-O-(CH₂)n-), can impact the conformational freedom of the side chain. The optimal linker is one that correctly orients the terminal phenyl ring for binding while minimizing any entropic penalty. Shorter, more rigid linkers may be favored if the binding pose is well-defined, while longer linkers may be necessary to span a larger distance within the binding site. nih.gov

Exploration of Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological macromolecules like enzymes and receptors are themselves chiral. nih.govnih.gov If a chiral center is introduced into the 6-(Benzyloxy)-1H-indole-2-carbonitrile scaffold, for example, by adding a substituent to the benzylic carbon of the side chain (C6-O-*CH(R)-Ph), it is highly probable that the resulting enantiomers will exhibit different biological activities.

Often, only one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects. nih.govnih.gov This difference in activity arises because the three-dimensional arrangement of atoms in the eutomer allows for a more optimal multi-point interaction with the chiral binding site of the target protein. For example, in studies of anti-HCV inhibitors, the R-enantiomer of one indole derivative showed significantly better activity and lower cytotoxicity than its corresponding S-enantiomer. nih.gov This underscores the critical importance of stereochemistry in drug design, as the separation and testing of individual enantiomers are essential to identify the most potent and safest therapeutic candidate. nih.gov

Ligand-Target Interaction Modeling (Docking, Molecular Dynamics)

A thorough search of scientific databases for molecular docking and molecular dynamics (MD) simulation studies specifically investigating this compound derivatives yielded no dedicated research articles. While numerous studies have employed these techniques to explore the binding modes of other indole derivatives with a wide array of biological targets, the specific substitution pattern of a benzyloxy group at the 6-position and a nitrile at the 2-position has not been the focus of published computational analyses.

In principle, molecular docking could be employed to predict the binding orientation and affinity of this compound derivatives within the active site of a given protein target. Such studies would typically involve:

Target Selection and Preparation: Identification of a biologically relevant protein and preparation of its 3D structure for docking.

Ligand Preparation: Generation of the 3D conformation of the this compound derivative.

Docking Simulation: Using algorithms to predict the most favorable binding poses of the ligand within the target's active site.

Analysis of Interactions: Examination of the predicted binding mode to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which contribute to binding affinity.

Following docking, molecular dynamics simulations could provide deeper insights into the stability of the ligand-protein complex over time, the flexibility of the ligand and the protein, and the energetic contributions of various interactions. However, without experimental data to validate these computational models, any such study would remain purely hypothetical for this specific class of compounds.

Development of QSAR Models for Predictive Activity

Similarly, the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives is not documented in the available literature. QSAR studies are statistical models that correlate the chemical structures of a series of compounds with their biological activities. The development of a robust QSAR model requires a dataset of compounds with experimentally determined activities against a specific biological target.

The general workflow for developing a QSAR model for this class of compounds would involve:

Dataset Collection: Synthesis and biological evaluation of a series of this compound analogs with varying substituents.

Descriptor Calculation: Calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound in the series.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorous validation of the model's predictive power using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. The absence of such studies for this compound derivatives indicates a gap in the understanding of their SAR and highlights an opportunity for future research in this area.

Exploration of Non Biological Applications for 6 Benzyloxy 1h Indole 2 Carbonitrile

Applications in Materials Science

The tunable electronic and photophysical properties of indole (B1671886) derivatives make them attractive candidates for various applications in materials science, from light-emitting diodes to specialized polymers.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Indole derivatives are increasingly being utilized as building blocks for organic semiconductors in optoelectronic devices, particularly OLEDs. The indole nucleus can serve as an electron-donating (hole-transporting) unit, and its properties can be finely tuned by the introduction of various substituents. The subject compound, 6-(Benzyloxy)-1H-indole-2-carbonitrile, possesses both an electron-donating benzyloxy group at the 6-position and an electron-withdrawing nitrile group at the 2-position. This donor-acceptor architecture can lead to intramolecular charge transfer (ICT) characteristics, which are highly desirable for emissive materials in OLEDs.

The photophysical properties of substituted indoles are significantly influenced by the nature and position of the substituents. For instance, the introduction of a nitrile group can affect the emission wavelength and quantum yield. The benzyloxy group, being electron-donating, can enhance the hole-transporting capabilities of the indole core. The combination of these groups in this compound suggests its potential as a blue-emitting material or as a host material for phosphorescent emitters in OLEDs. The specific substitution pattern can influence the HOMO-LUMO energy levels, which is a critical factor in designing efficient OLED devices.

| Substituent Effect on Indole Photophysics | Predicted Influence on this compound |

| Electron-donating groups (e.g., benzyloxy) can increase the HOMO energy level and enhance hole-injection/transport. | The benzyloxy group at the 6-position is expected to improve hole-transporting properties. |

| Electron-withdrawing groups (e.g., nitrile) can lower the LUMO energy level and enhance electron-injection/transport. | The nitrile group at the 2-position is expected to improve electron-transporting properties, leading to a more balanced charge transport. |

| Donor-acceptor structures can lead to intramolecular charge transfer (ICT) emission, often resulting in solvatochromism and potential for tunable emission. | The combination of the benzyloxy and nitrile groups may result in ICT characteristics, making it a candidate for emissive layers in OLEDs. |

Polymerization Initiators and Monomers

Indole-based polymers have emerged as a class of functional materials with applications in organic electronics, sensors, and coatings. The indole moiety can be incorporated into a polymer backbone or as a pendant group. While there is no specific literature on the use of this compound as a polymerization initiator or monomer, its structure suggests several possibilities.

The N-H group of the indole ring can be deprotonated and serve as a nucleophile for polymerization reactions. Furthermore, the nitrile group could potentially be involved in certain types of polymerization. More plausibly, the indole ring can be functionalized with polymerizable groups, such as vinyl or acetylene (B1199291) moieties, to create indole-containing monomers. The resulting polymers could exhibit interesting thermal, electronic, and photophysical properties derived from the indole-2-carbonitrile core and the benzyloxy substituent. For instance, polymers incorporating this moiety could be explored for applications in organic field-effect transistors (OFETs) or as sensory materials.

Fluorescent Probes and Sensors Based on Indole Carbonitrile Scaffolds